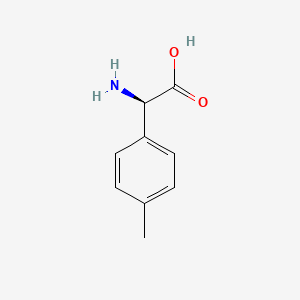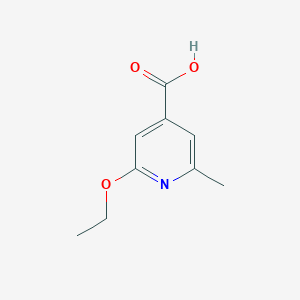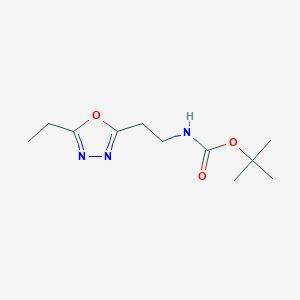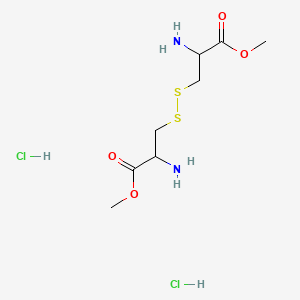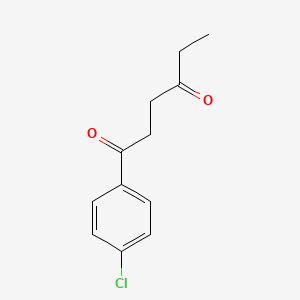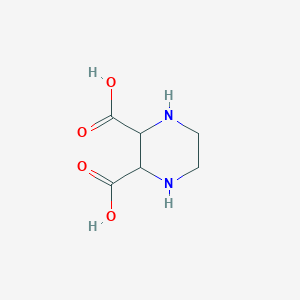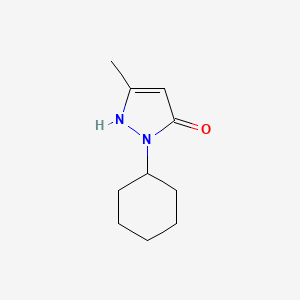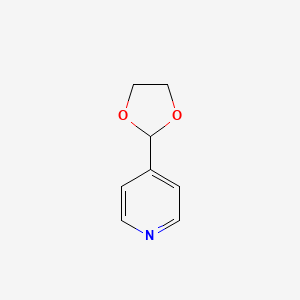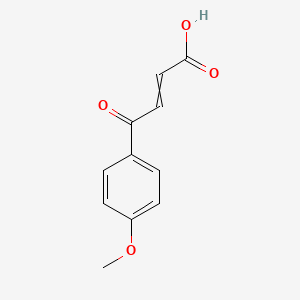
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
Overview
Description
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be used, depending on the specific reaction conditions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation, which results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Additionally, it exhibits inhibitory activity against histone deacetylases (HDACs), which play a role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: This compound shares the methoxyphenyl structure but differs in its acetic acid moiety.
4-Methoxyphenylboronic acid: This compound contains a boronic acid group instead of the butenoic acid structure.
Uniqueness
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
WORYXBDHTBWLLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
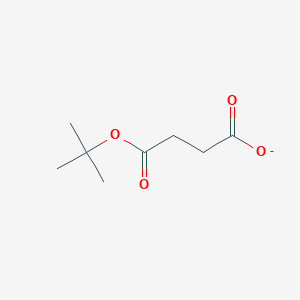
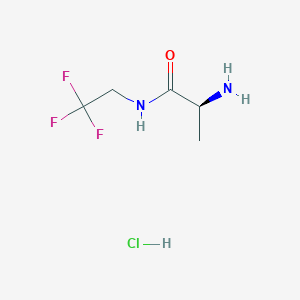
![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B8813392.png)
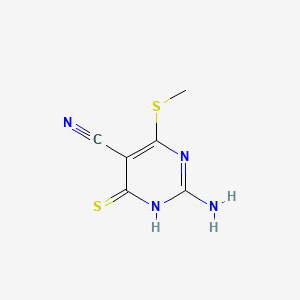
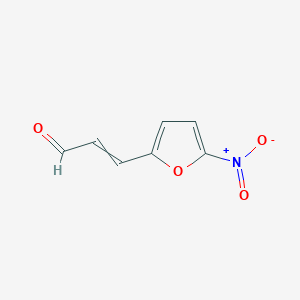
![7-Acetyl-4-methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B8813423.png)
